N-(tert-Butoxycarbonyl)glycine-2-13C
Overview
Description
N-(tert-Butoxycarbonyl)glycine-2-13C is a labeled compound used extensively in scientific research. It is a derivative of glycine, where the carbon-2 position is labeled with the stable isotope carbon-13. The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis to protect amines from unwanted reactions. The compound’s molecular formula is Boc-NH13CH2CO2H, and it has a molecular weight of 176.18 .
Mechanism of Action
Target of Action
Boc-Glycine-2-13C, also known as N-(tert-Butoxycarbonyl)glycine-2-13C, is a 13C-labeled compound . It’s primarily used in peptide synthesis
Mode of Action
It’s known that this compound is used in peptide synthesis , which suggests it may interact with amino acids or peptides during the synthesis process.
Biochemical Pathways
Given its use in peptide synthesis , it’s likely involved in the formation of peptide bonds, which are crucial in the creation of proteins.
Pharmacokinetics
It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
Given its use in peptide synthesis , it’s likely that it plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(tert-Butoxycarbonyl)glycine-2-13C can be synthesized through a direct approach from the corresponding bromoacetates. The process involves the reaction of bromoacetates with tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the Boc-protected glycine . The reaction conditions typically include:
Temperature: Room temperature to 0°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including precise temperature control and efficient mixing .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)glycine-2-13C undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield glycine-2-13C.
Esterification: It can react with alcohols in the presence of a catalyst to form esters.
Amidation: It can react with amines to form amides.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Catalysts: Dicyclohexylcarbodiimide (DCC) for esterification.
Solvents: Dichloromethane, tetrahydrofuran, or methanol.
Major Products Formed
Glycine-2-13C: Formed after Boc deprotection.
Esters and Amides: Formed through esterification and amidation reactions, respectively.
Scientific Research Applications
N-(tert-Butoxycarbonyl)glycine-2-13C is widely used in various fields of scientific research:
Chemistry: Used as a building block in peptide synthesis and as a tracer in metabolic studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)glycine-2-15N: Labeled with nitrogen-15 instead of carbon-13.
N-(tert-Butoxycarbonyl)glycine-13C2: Labeled with carbon-13 at two positions.
N-(tert-Butoxycarbonyl)glycine-2-13C,15N: Labeled with both carbon-13 and nitrogen-15
Uniqueness
This compound is unique due to its specific labeling at the carbon-2 position with carbon-13. This specific labeling allows for precise tracking of metabolic pathways and detailed studies of enzyme mechanisms. The Boc group provides additional protection, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-AZXPZELESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[13CH2]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583858 | |
Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145143-02-8 | |
Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145143-02-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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